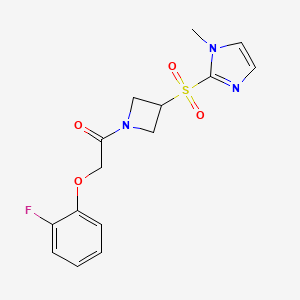![molecular formula C15H22ClNO3 B2488030 3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride CAS No. 1049742-64-4](/img/structure/B2488030.png)
3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride
カタログ番号 B2488030
CAS番号:
1049742-64-4
分子量: 299.8
InChIキー: NIAJXGLKMBKLJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride” is a chemical compound with the linear formula C15H21NO3 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H21NO3.ClH/c17-13-14-3-5-15 (6-4-14)19-10-2-1-7-16-8-11-18-12-9-16;/h3-6,13H,1-2,7-12H2;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 299.8 . It has a solid physical form and should be stored at room temperature . More detailed physical and chemical properties like melting point, boiling point, and density might need further experimental measurements.科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Cyclohexadienes and Related Compounds : A study by Nitta, Takimoto, and Ueda (1992) explored the synthesis of new condensation products like 1,5-dimethoxycarbonyl-2-methyl-4-morpholino (or piperidino)-6-phenyl-1, 3-cyclohexadiene. Some of these compounds demonstrated potent calcium channel-blocking activity (Nitta, H., Takimoto, K., & Ueda, I., 1992).
- Formation of Tetrahydroisoquinolin-4-ols : Research by Moshkin and Sosnovskikh (2013) revealed a novel one-pot synthesis of tetrahydroisoquinolines via acid-catalyzed rearrangement of 5-aryloxazolidines, offering a potential approach for the synthesis of this class of compounds (Moshkin, V. & Sosnovskikh, V., 2013).
- Reactivity of 2-Morpholinobutadienes : The study by Barluenga et al. (1990) analyzed how 2-morpholinobutadienes react with various dienophiles, indicating the impact of substituents on their behavior and product formation (Barluenga, J., Aznar, F., Cabal, M., & Valdés, C., 1990).
Catalysis and Organic Synthesis
- Palladium Complexes for C–C and C–N Coupling : Dutta and Bhattacharya (2013) studied the interaction of benzaldehyde thiosemicarbazones with palladium, leading to the formation of complexes that are efficient in catalyzing C–C and C–N coupling reactions (Dutta, J. & Bhattacharya, S., 2013).
- Ruthenium(III) Schiff Base Complexes : A study by Mahalingam et al. (2006) focused on ruthenium(III) complexes with N, O donor ligands derived from 2-hydroxy-1-naphthaldehyde and primary amines, which showed catalytic activity in the oxidation of benzyl alcohol to benzaldehyde (Mahalingam, V., Karvembu, R., Chinnusamy, V., & Natarajan, K., 2006).
Biochemical and Pharmaceutical Applications
- Antibacterial Activity of Aminoalkanols Hydrochlorides : Isakhanyan et al. (2014) reported on the synthesis and antibacterial activity of tertiary aminoalkanols hydrochlorides, which are related to the compound (Isakhanyan, A. U., Gevorgyan, G., Arakelyan, A., Safaryan, A., & Panosyan, G., 2014).
- Antitumor Activities of 4-Aminoquinazoline Derivatives : Li (2015) synthesized novel 4-aminoquinazoline derivatives, demonstrating certain activities against Bcap-37 cell proliferation, which indicates potential applications in cancer research (Li, W., 2015).
Safety and Hazards
特性
IUPAC Name |
3-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c17-13-14-4-3-5-15(12-14)19-9-2-1-6-16-7-10-18-11-8-16;/h3-5,12-13H,1-2,6-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAJXGLKMBKLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC(=C2)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2487948.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2487949.png)


![(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2487953.png)
![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2487956.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[1-(4-methylphenyl)ethyl]-2-furamide](/img/structure/B2487958.png)
![3,4-Difluoro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2487960.png)
![2,6-dichloro-5-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2487963.png)
![2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2487964.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide](/img/structure/B2487967.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487969.png)